molecular formula C22H31N5 B12422889 BChE-IN-2

BChE-IN-2

Cat. No.: B12422889
M. Wt: 365.5 g/mol
InChI Key: WONNCXSFCXZQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BChE-IN-2 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is present in various tissues, including the liver and plasma, and plays a role in the metabolism of several drugs and toxins. Inhibition of butyrylcholinesterase is of significant interest in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-2 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

BChE-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding the role of butyrylcholinesterase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders like Alzheimer’s disease.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

BChE-IN-2 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of esters of choline, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BChE-IN-2

This compound is unique due to its high selectivity and potency for butyrylcholinesterase compared to other inhibitors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C22H31N5

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)-N'-pyrimidin-2-ylnonane-1,9-diamine

InChI

InChI=1S/C22H31N5/c1(3-5-9-14-24-22-25-15-10-16-26-22)2-4-8-13-23-17-19-18-27-21-12-7-6-11-20(19)21/h6-7,10-12,15-16,18,23,27H,1-5,8-9,13-14,17H2,(H,24,25,26)

InChI Key

WONNCXSFCXZQEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNCCCCCCCCCNC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.